

# Part 1: Cofilin 1 (CFL1) in Oncogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | CFL-120 |           |
| Cat. No.:            | B101681 | Get Quote |

Cofilin 1 is a key regulator of actin dynamics and is implicated in the migration, invasion, and metastasis of cancer cells.[1][2][3][4] Its overexpression has been linked to poor prognosis in various cancers, including non-small-cell lung cancer, pancreatic cancer, colorectal cancer, and prostate cancer.[3][4][5][6]

#### **Mechanism of Action**

CFL1 promotes the disassembly of actin filaments, leading to an increased turnover of the actin cytoskeleton. This process is crucial for the formation of cellular protrusions like lamellipodia and invadopodia, which are essential for cell motility and invasion.[1][2] The activity of CFL1 is regulated by phosphorylation; phosphorylation at Serine 3 inactivates CFL1, while dephosphorylation activates it.[7] The Rho-ROCK-LIMK signaling pathway is a key upstream regulator of CFL1 phosphorylation.[2][8] In some cancers, CFL1 has also been shown to influence the cell cycle and apoptosis.[5][7]

### Quantitative Data: CFL1 Expression in Cancer



| Cancer Type                   | Observation                                                                        | Significance | Reference |
|-------------------------------|------------------------------------------------------------------------------------|--------------|-----------|
| Non-Small-Cell Lung<br>Cancer | High CFL1 expression correlated with lower overall survival.                       | P < 0.0001   | [6]       |
| Pancreatic Cancer             | Significantly higher<br>CFL1 mRNA in tumor<br>tissue vs. healthy<br>tissue.        | P = 0.0005   | [5]       |
| Colorectal Cancer             | Significantly higher CFL1 expression in cancerous tissue vs. non-cancerous tissue. | P < 0.05     | [3]       |
| Prostate Cancer               | CFL1 expression associated with a more aggressive phenotype.                       | -            | [4]       |

# **Signaling Pathway**





Click to download full resolution via product page

CFL1 signaling pathway in cell motility.



## **Experimental Protocols**

Western Blotting for CFL1 and Phospho-CFL1

- Cell Lysis: Treat cells as required, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
- Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against CFL1 and phospho-CFL1 (Ser3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

## Part 2: TAS-120 (Futibatinib) in Oncogenesis

Futibatinib (TAS-120) is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[9][10][11] It is being investigated for the treatment of various solid tumors with FGFR genetic aberrations, particularly cholangiocarcinoma.[12][13][14]

### **Mechanism of Action**

Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to irreversible inhibition of FGFR signaling.[12][15] This blocks downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[12][15][16]



**Quantitative Data: In Vitro Efficacy of Futibatinib** 

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| FGFR1  | 1.8       | [9][10]   |
| FGFR2  | 1.4       | [9][10]   |
| FGFR3  | 1.6       | [9][10]   |
| FGFR4  | 3.7       | [9][10]   |

# **Signaling Pathway**



Click to download full resolution via product page

Futibatinib's inhibition of FGFR signaling.

### **Experimental Protocols**

Cell Viability Assay (MTT Assay)

 Cell Seeding: Plate cancer cells with known FGFR aberrations in 96-well plates and allow them to adhere overnight.



- Drug Treatment: Treat cells with a serial dilution of Futibatinib or DMSO (vehicle control) for 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the IC50 value by plotting cell viability against drug concentration.

# Part 3: BKM120 (Buparlisib) in Oncogenesis

Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that targets all four isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ).[17][18][19][20] It has been investigated in a wide range of solid tumors and hematological malignancies, often in cancers with a dysregulated PI3K/AKT/mTOR pathway.[17][21]

#### **Mechanism of Action**

Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity. [18][22] This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of the downstream effector AKT and the subsequent mTOR signaling cascade.[20][23] This leads to the inhibition of cell growth, proliferation, and survival.[21][22]

Quantitative Data: In Vitro Efficacy of Buparlisib

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| p110α  | 52        | [19]      |
| p110β  | 166       | [19]      |
| p110δ  | 116       | [19]      |
| p110y  | 262       | [19]      |



| Cell Line (Cancer Type)            | IC50 (μM) | Reference |
|------------------------------------|-----------|-----------|
| Pediatric Sarcomas (Median)        | 1.1       | [24]      |
| PCNSL Patient-Derived Cell<br>Line | < 0.5     | [25]      |

# **Signaling Pathway**



Click to download full resolution via product page

Buparlisib's inhibition of the PI3K/AKT/mTOR pathway.



## **Experimental Protocols**

Western Blotting for Phospho-AKT (Ser473)

- Cell Treatment and Lysis: Seed cells in 6-well plates and treat with varying concentrations of Buparlisib for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
- Protein Quantification: Use a BCA assay to determine protein concentration.
- SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour.
  - Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
  - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize bands using an ECL substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
- Data Analysis: Quantify band intensities to determine the relative level of AKT phosphorylation.[17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. The Actin Depolymerizing Factor (ADF)/Cofilin Signaling Pathway and DNA Damage Responses in Cancer [mdpi.com]
- 2. Cofilin-1 signaling mediates epithelial-mesenchymal transition by promoting actin cytoskeleton reorganization and cell-cell adhesion regulation in colorectal cancer cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of cofilin 1 gene expression in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of cofilin 1 in prostate cancer and the corresponding clinical implications -PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CFL1 expression levels as a prognostic and drug resistance marker in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cofilin 1 promotes bladder cancer and is regulated by TCF7L2 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A Study of TAS-120 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 14. Taiho Oncology To Present Futibatinib (TAS-120) Data In Advanced Intrahepatic Cholangiocarcinoma at ESMO Virtual Congress 2020 [prnewswire.com]
- 15. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. What is Buparlisib used for? [synapse.patsnap.com]
- 19. selleckchem.com [selleckchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Research update on the anticancer effects of buparlisib PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date PMC [pmc.ncbi.nlm.nih.gov]



- 23. benchchem.com [benchchem.com]
- 24. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: Cofilin 1 (CFL1) in Oncogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101681#cfl-120-and-its-role-in-oncogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com